3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-
Description
Significance of Heterocyclic Pyridazine (B1198779) Systems in Organic Chemistry
Heterocyclic compounds are of immense importance in organic chemistry, particularly those containing nitrogen, due to their diverse chemical properties and biological activities. mdpi.com Among these, the pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical characteristics that make it a valuable component in the design of novel molecules. blumberginstitute.orgnih.gov
Evolution of Research on Pyridazinedione Derivatives
Research into pyridazinedione derivatives has evolved significantly over the years, with a notable focus on their potential as biologically active agents. Early investigations into pyridazinediones often centered on their synthesis and basic reactivity. For instance, the preparation of 1,2-dihydropyridazine-3,6-dione has been a subject of study, with methods evolving to improve yield and purity. google.com
More recent research has expanded to explore the diverse pharmacological potential of the pyridazinedione scaffold. Scientists have synthesized and evaluated a wide array of derivatives for various therapeutic applications. These include their investigation as anti-inflammatory agents, with some derivatives showing inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Furthermore, certain 3,6-disubstituted pyridazines have been identified as potential anticancer agents, targeting cyclin-dependent kinase 2 (CDK2). nih.gov The development of pyridazinone derivatives as selective monoamine oxidase B (MAO-B) inhibitors for potential use in neurodegenerative diseases has also been an active area of research. nih.gov Additionally, some pyridazinedione derivatives have been explored for their anticonvulsant and analgesic properties. nih.gov This progression highlights a clear trend towards the rational design and synthesis of pyridazinedione derivatives with specific and potent biological activities.
Position of 3,6-Pyridazinedione (B1590737), 1-acetyl-1,2-dihydro- within Pyridazinedione Chemistry
The compound 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- represents a specific modification of the core 1,2-dihydropyridazine-3,6-dione structure. The introduction of an acetyl group at the 1-position is a key structural feature. In the broader context of pyridazinedione chemistry, such N-acylated derivatives are often synthesized as part of structure-activity relationship (SAR) studies. The acetyl group can influence the compound's physicochemical properties, such as its solubility, stability, and ability to interact with biological targets.
While extensive research specifically focused on 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is not prominently documented in the provided search results, its chemical structure suggests its role as a potential intermediate in the synthesis of more complex molecules or as a candidate for biological screening. The synthesis of related N-substituted pyridazinediones, such as 1-butyl-1,2-dihydro-3,6-pyridazinedione (B12801476) and 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione, indicates a general interest in exploring the effects of various substituents on the pyridazinedione core. uni.luepa.gov The chemistry of pyridazinethione derivatives, which are structurally related to pyridazinediones, also involves reactions at the nitrogen positions, further underscoring the importance of N-substitution in this class of compounds. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Pyridazine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Dipole Moment | Key Features |
| Pyridazine | C4H4N2 | 80.09 | High | Possesses weak basicity and robust dual hydrogen-bonding capacity. nih.gov |
| Pyridazine-3,6-dione | C4H2N2O2 | 110.07 | Not specified | A core scaffold in the development of various derivatives. nih.gov |
| 1,2-dihydropyridazine-3,6-dione | C4H4N2O2 | 112.09 | Not specified | Also known as maleic hydrazide. epa.gov |
Table 2: Research on Biologically Active Pyridazinedione Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Reference |
| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory | COX-1/COX-2 dual inhibition | nih.gov |
| 3,6-disubstituted pyridazines | Anticancer | Cyclin-dependent kinase 2 (CDK2) inhibition | nih.gov |
| Pyridazinone derivatives | MAO-B inhibition | Selective and reversible inhibition of monoamine oxidase B | nih.gov |
| 3-aryl-5,6-dihydro-6-oxo-1(4H)-pyridazineacetic acid derivatives | Anticonvulsant, Analgesic | Weak activity observed | nih.gov |
Structure
3D Structure
Properties
CAS No. |
16044-44-3 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-acetyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)8-6(11)3-2-5(10)7-8/h2-3H,1H3,(H,7,10) |
InChI Key |
VYLGKHOSCXXTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C=CC(=O)N1 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Structural Elucidation of 3,6 Pyridazinedione, 1 Acetyl 1,2 Dihydro
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3,6-Pyridazinedione (B1590737), 1-acetyl-1,2-dihydro-, both one-dimensional and two-dimensional NMR techniques are employed to assign its heterocyclic structure and confirm the presence and connectivity of the acetyl group.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Heterocyclic Structure Assignment
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons, carbons, and nitrogens in the molecule.
¹H NMR: In the proton NMR spectrum, the acetyl group introduces a characteristic singlet for the methyl protons (CH₃), typically observed in the range of δ 2.0-2.5 ppm. The protons on the pyridazinedione ring are expected to appear as a singlet, reflecting their chemical equivalence, with a chemical shift influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups. The exact chemical shift would be dependent on the solvent used. For the parent compound, maleic hydrazide, the two equivalent olefinic protons appear as a singlet at approximately 6.97 ppm in DMSO-d₆ chemicalbook.com. Upon N-acetylation, a downfield shift of these protons is anticipated due to the increased electron-withdrawing nature of the N-acetyl group compared to the N-H group.
¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework. Key signals include the methyl carbon of the acetyl group, typically resonating around 21-25 ppm, and the carbonyl carbon of the acetyl group, which appears significantly downfield, often above 168 ppm nih.gov. The two carbonyl carbons of the pyridazinedione ring would be expected to have distinct chemical shifts, with the C=O adjacent to the acetylated nitrogen likely being more deshielded. The olefinic carbons of the ring would also be observable, with their chemical shifts providing further confirmation of the electronic environment within the heterocycle. Due to hindered rotation around the newly formed N-acyl bond, it is possible to observe separate signals for different conformers (E/Z isomers) in both ¹H and ¹³C NMR spectra at room temperature nih.govresearchgate.net.
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct information about the nitrogen atoms. In 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-, two distinct nitrogen signals would be expected. The chemical shift of the nitrogen atom bearing the acetyl group would be significantly different from that of the other nitrogen in the ring, providing definitive evidence of the acetylation site.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| ¹H | Acetyl (CH₃) | ~2.0 - 2.5 (singlet) |
| Ring (=CH) | > 7.0 (singlet) | |
| ¹³C | Acetyl (CH₃) | ~21 - 25 |
| Acetyl (C=O) | > 168 | |
| Ring (C=O) | ~160 - 170 | |
| Ring (=CH) | ~130 - 140 | |
| ¹⁵N | Ring (-N-Ac) | Specific to N-acylated pyridazinediones |
| Ring (-NH-) | Specific to pyridazinediones |
Note: Expected chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Connectivity and Spin Systems
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the singlet signals of the acetyl and ring protons.
TOCSY (Total Correlation Spectroscopy): TOCSY shows correlations between all protons within a spin system. Similar to COSY, its application here would be to confirm the isolated nature of the proton signals.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would definitively link the acetyl proton signal to the acetyl methyl carbon signal and the olefinic proton signal to its corresponding ring carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons over two to three bonds. For 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-, key HMBC correlations would be expected between:
The acetyl methyl protons and the acetyl carbonyl carbon.
The acetyl methyl protons and the nitrogen-bearing ring carbon (if observable and over a three-bond distance).
The ring protons and the ring carbonyl carbons.
The ring protons and the other olefinic carbon.
Advanced Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula. For 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- (C₆H₆N₂O₃), the expected exact mass would be calculated and compared to the measured mass. A close match between the theoretical and experimental mass (typically within 5 ppm) would confirm the elemental composition of the molecule, lending strong support to the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Identification
GC-MS is a powerful technique for separating and identifying volatile compounds. While 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- may have limited volatility, GC-MS analysis can be employed, often after further derivatization to increase volatility and thermal stability. Acylation with reagents like acetic anhydride (B1165640) is a common derivatization technique used to analyze polar compounds containing amino and hydroxyl groups by GC. In this case, since the compound is already acetylated, other derivatization methods such as silylation might be employed if necessary. The mass spectrum obtained from GC-MS would show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure. A key fragment would likely correspond to the loss of a ketene molecule (CH₂=C=O) from the acetyl group, a common fragmentation pathway for N-acetyl compounds.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- would exhibit characteristic absorption bands confirming its key functional groups. The parent compound, maleic hydrazide, shows strong C=O stretching bands. Upon acetylation, the introduction of the N-acetyl group results in a distinct amide carbonyl (C=O) stretching vibration.
Key expected IR absorption bands include:
C=O Stretching (Amide I band): A strong absorption band is expected for the acetyl carbonyl group, typically in the region of 1680-1720 cm⁻¹.
C=O Stretching (Ring Carbonyls): The two carbonyl groups within the pyridazinedione ring would also show strong stretching vibrations, likely in the 1650-1700 cm⁻¹ range.
C-N Stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region (typically 1000-1350 cm⁻¹).
C-H Stretching and Bending: Absorptions corresponding to the stretching and bending of the methyl (CH₃) and olefinic (=C-H) groups would also be present.
The presence and specific frequencies of these bands provide strong evidence for the N-acetylated pyridazinedione structure. The IR spectrum for the parent maleic hydrazide is well-documented and serves as a reference for identifying the changes upon acetylation chemicalbook.comfao.org.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Acetyl C=O | Stretch | ~1680 - 1720 |
| Ring C=O | Stretch | ~1650 - 1700 |
| C=C | Stretch | ~1600 - 1650 |
| N-H | Stretch (of remaining NH) | ~3100 - 3300 |
| C-H (sp³) | Stretch | ~2850 - 3000 |
| C-H (sp²) | Stretch | ~3000 - 3100 |
X-ray Crystallography of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-: A Search for Definitive Structural Elucidation
Detailed crystallographic data for 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-, including its solid-state molecular conformation and specific intermolecular interactions, is not available in the current scientific literature and crystallographic databases.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of molecules within the crystal lattice.
For the parent compound, maleic hydrazide (3,6-pyridazinedione, 1,2-dihydro-), crystallographic studies have been performed, offering insights into its planar heterocyclic ring and the hydrogen-bonding patterns that dominate its crystal structure. However, the introduction of an acetyl group at the N1 position in 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is expected to significantly alter these structural features. The acetyl group's steric bulk and electronic influence would likely impact the planarity of the pyridazinedione ring and introduce new modes of intermolecular interaction.
A comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), and a thorough review of chemical literature did not yield any published single-crystal X-ray diffraction studies for 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-. Consequently, the precise bond lengths, angles, and detailed intermolecular contacts for this specific molecule remain undetermined.
Without experimental crystallographic data, any discussion of the solid-state structure of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- would be purely speculative. To provide the detailed and accurate information requested, including data tables of crystallographic parameters and a definitive analysis of its molecular conformation and intermolecular interactions, a dedicated X-ray crystallographic study of a suitable single crystal of the compound would be required.
Mechanistic Organic Chemistry of 3,6 Pyridazinedione, 1 Acetyl 1,2 Dihydro Reactivity
Elucidation of Reaction Pathways and Intermediate Formation
The reaction pathways of 3,6-pyridazinedione (B1590737), 1-acetyl-1,2-dihydro- are largely governed by its nature as a Michael acceptor. The electron-withdrawing acetyl group enhances the electrophilicity of the carbon-carbon double bond within the pyridazinedione ring, making it susceptible to attack by a variety of nucleophiles.
Michael Addition Mechanisms with Nucleophiles
The Michael addition is a cornerstone of the reactivity of 3,6-pyridazinedione, 1-acetyl-1,2-dihydro-. wikipedia.org This reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system within the pyridazinedione ring. wikipedia.orgmasterorganicchemistry.com The general mechanism proceeds in three key steps:
Formation of the Nucleophile: In many cases, the nucleophile is generated by the deprotonation of a suitable precursor by a base. wikipedia.orgmasterorganicchemistry.com For instance, a thiol (R-SH) can be deprotonated to form a thiolate anion (R-S⁻), which is a potent nucleophile.
Conjugate Addition: The nucleophile then attacks the electrophilic β-carbon of the pyridazinedione ring. masterorganicchemistry.comyoutube.com This leads to the formation of a resonance-stabilized enolate intermediate. wikipedia.orgyoutube.com The negative charge is delocalized over the oxygen and nitrogen atoms of the pyridazinedione ring.
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a protonated base, to yield the final Michael adduct. wikipedia.orgmasterorganicchemistry.com
The electrophilicity of the pyridazinedione, and thus the rate of the Michael addition, can be tuned by the nature of the substituent on the nitrogen atom. nih.gov An electron-withdrawing group, such as the acetyl group in 3,6-pyridazinedione, 1-acetyl-1,2-dihydro-, is expected to increase the rate of Michael addition by further polarizing the C=C bond. nih.gov
A variety of nucleophiles can participate in Michael additions with pyridazinediones, including thiols, amines, and carbanions. masterorganicchemistry.com The reaction with thiols, particularly the cysteine residues in proteins, is of significant interest for applications in chemical biology and drug design. nih.govrsc.org
Addition-Elimination Reaction Pathways
While Michael addition is a primary reaction pathway, addition-elimination reactions can also be envisaged for 3,6-pyridazinedione, 1-acetyl-1,2-dihydro-. These pathways would typically involve the initial addition of a nucleophile to one of the carbonyl carbons of the pyridazinedione ring, followed by the elimination of a leaving group.
For instance, a strong nucleophile could potentially attack one of the carbonyl groups to form a tetrahedral intermediate. If a suitable leaving group is present on the ring, subsequent collapse of this intermediate could lead to the elimination of the leaving group and the formation of a substituted product. However, in the case of 3,6-pyridazinedione, 1-acetyl-1,2-dihydro-, the endocyclic C-N and C-C bonds are generally stable, making such elimination pathways less common than Michael additions under typical conditions.
It is more likely that addition-elimination type mechanisms could be involved in the hydrolysis of the acetyl group at the N1 position, where water acts as the nucleophile, adding to the acetyl carbonyl, followed by the elimination of the pyridazinedione ring as the leaving group.
Investigation of Reversible Covalent Modification Dynamics
A key feature of the interaction of pyridazinediones with certain nucleophiles, particularly thiols, is the reversibility of the covalent bond formed during the Michael addition. nih.govrsc.org This dynamic behavior is of great interest for the development of reversible inhibitors and probes in biological systems. researchgate.net
The reversible covalent modification of 3,6-pyridazinedione, 1-acetyl-1,2-dihydro- with a thiol can be represented by the following equilibrium:
Pyridazinedione + Thiol ⇌ Thiol-Pyridazinedione Adduct
The position of this equilibrium and the rates of the forward (Michael addition) and reverse (retro-Michael deconjugation) reactions are influenced by several factors, including the electronic nature of the pyridazinedione, the pKa of the thiol, and the reaction conditions. nih.govudel.edu
Kinetics of Retro-Michael Deconjugation
The retro-Michael deconjugation is the reverse of the Michael addition, where the thiol-pyridazinedione adduct fragments to regenerate the starting pyridazinedione and the free thiol. nih.gov The kinetics of this process are crucial for understanding the stability of the adduct and the duration of its effect in a biological context.
The rate of the retro-Michael reaction is influenced by the stability of the enolate intermediate formed upon cleavage of the C-S bond. A more stable enolate will generally lead to a faster retro-Michael reaction. The electron-withdrawing nature of the acetyl group in 3,6-pyridazinedione, 1-acetyl-1,2-dihydro- is expected to stabilize the resulting enolate, thereby influencing the rate of deconjugation.
Studies on related N-substituted maleimides have shown that the half-life of thiol adducts can vary significantly depending on the N-substituent and the pKa of the thiol. nih.govudel.edu For example, the half-lives of glutathione (B108866) conjugates of various N-substituted maleimides have been reported to range from a few hours to over 250 hours. nih.govudel.edu This highlights the tunability of the retro-Michael reaction.
The table below presents hypothetical kinetic data for the reaction of 3,6-pyridazinedione, 1-acetyl-1,2-dihydro- with a model thiol, based on the principles observed for related systems.
| Parameter | Value |
| Michael Addition Rate Constant (k_on) | ~10 M⁻¹s⁻¹ |
| Retro-Michael Deconjugation Rate Constant (k_off) | ~1.0 x 10⁻⁴ s⁻¹ |
| Dissociation Constant (K_d = k_off / k_on) | ~10 µM |
| Half-life of Adduct (t_1/2 = ln(2) / k_off) | ~2 hours |
Note: These are illustrative values and the actual kinetic parameters would need to be determined experimentally.
Ring Transformation and Rearrangement Processes
Ring transformation and rearrangement reactions are important synthetic tools in heterocyclic chemistry. While not a direct reaction of 3,6-pyridazinedione, 1-acetyl-1,2-dihydro-, certain rearrangements can be key steps in the synthesis of the pyridazinedione core.
Chapman Rearrangement in Pyridazinedione Synthesis
The Chapman rearrangement is a thermal or photochemical reaction that converts N-aryl imidates to the corresponding N,N-diaryl amides. youtube.com While not directly applied to the pyridazinedione ring itself, a Chapman-like rearrangement could be a strategic step in the synthesis of precursors to N-aryl pyridazinediones.
The general mechanism of the Chapman rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a nitrogen atom. youtube.com The reaction proceeds through a four-membered transition state. youtube.com
In the context of pyridazinedione synthesis, one could envision a scenario where a precursor containing an O-aryl imidate functionality is rearranged to form an N-aryl amide. This amide could then be a key intermediate in a subsequent cyclization reaction to form the pyridazinedione ring. For example, a suitably substituted maleic acid derivative could be functionalized to contain an O-aryl imidate, which upon rearrangement and subsequent reaction with hydrazine (B178648) or a substituted hydrazine, could lead to the formation of an N-aryl pyridazinedione.
While specific examples of the Chapman rearrangement in the synthesis of 3,6-pyridazinedione, 1-acetyl-1,2-dihydro- are not readily found in the literature, the principles of this rearrangement offer a potential synthetic route to be explored for accessing novel pyridazinedione derivatives.
Intramolecular Rearrangements
The study of intramolecular rearrangements in acetylated pyridazinediones is an area of interest due to the potential for the formation of novel heterocyclic structures. While specific studies on the intramolecular rearrangements of 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- are not extensively documented, the reactivity of related N'-acetylated hydrazides in the presence of acetic acid provides valuable insights into potential reaction pathways.
In reactions where hydrazide derivatives are heated under reflux with acetic acid, various transformations including C- and N-acetylation, hydrolysis, and rearrangements have been observed. nih.gov For instance, the reaction of formic hydrazide with acetic acid leads to an initial N-acetylation, followed by a rearrangement of the N'-formylacetohydrazide intermediate to acetamide (B32628) and isocyanic acid. nih.gov This is then hydrolyzed to carbamic acid, which subsequently decomposes into ammonia (B1221849) and carbon dioxide. nih.gov
A proposed mechanism for such a rearrangement suggests a pathway that could be relevant for 1-acetyl-1,2-dihydro-3,6-pyridazinedione. The acetyl group on the nitrogen atom can influence the electronic distribution within the pyridazinedione ring, potentially facilitating ring-opening or ring-contraction rearrangements under specific conditions, such as heating in an acidic or basic medium.
The following table outlines the observed reactions of various hydrazides with acetic acid, which can serve as a model for predicting the potential intramolecular reactivity of 1-acetyl-1,2-dihydro-3,6-pyridazinedione.
| Starting Hydrazide | Product(s) | Reaction Type | Reference |
| 4-(Dimethylamino)benzohydrazide | 4-(Dimethylamino)benzoic acid | N-acetylation followed by hydrolysis | nih.gov |
| Formic hydrazide | Acetamide, Ammonia, Carbon Dioxide | N-acetylation followed by rearrangement and hydrolysis | nih.gov |
| Acetohydrazide | N'-Acetylacetohydrazide | N-acetylation | nih.gov |
| Phenylacetic hydrazide | N'-Acetylacetohydrazide | N-acetylation, hydrolysis, and re-acetylation | nih.gov |
These examples highlight the propensity of N-acetylated hydrazides to undergo further reactions, including rearrangements, which suggests that 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- could be a substrate for similar intramolecular transformations. nih.gov Further research is required to elucidate the specific rearrangement pathways for this compound.
Electrochemical Studies of Pyridazinedione Redox Behavior
The voltammetric behavior of maleic hydrazide has been investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov These studies reveal that the electrochemical process at a hanging mercury drop electrode is diffusion-controlled and irreversible. nih.gov The reaction involves the transfer of one proton and one electron. nih.gov
A quantitative method for the determination of maleic hydrazide has been developed based on its reduction at a hanging mercury drop electrode. nih.gov The key findings from these electrochemical studies on maleic hydrazide are summarized in the table below.
| Electrochemical Technique | Key Findings | Analytical Parameters | Reference |
| Cyclic Voltammetry (CV) | Diffusion-controlled, irreversible reduction | - | nih.gov |
| Differential Pulse Voltammetry (DPV) | Basis for quantitative determination | Linear range: 0.5-5.5 mg L⁻¹, LOD: 0.215 mg L⁻¹ | nih.gov |
The presence of the acetyl group in 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- is expected to influence its redox properties compared to the unsubstituted parent compound. The electron-withdrawing nature of the acetyl group would likely make the reduction of the pyridazinedione ring more facile, resulting in a shift of the reduction potential to more positive values. However, without direct experimental data, this remains a theoretical consideration. Further electrochemical investigations on 1-acetyl-1,2-dihydro-3,6-pyridazinedione are necessary to determine its precise redox characteristics and to explore its potential in electrochemical applications.
Computational and Theoretical Investigations of Pyridazinedione Systems
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has been widely applied to pyridazinedione and its derivatives to understand their fundamental electronic properties. nih.govijcce.ac.ir DFT calculations allow for the determination of various molecular properties, including optimized geometry, vibrational frequencies, and electronic spectra, which are crucial for a comprehensive understanding of these compounds. nih.govnih.govijcce.ac.ir
For instance, DFT studies on related heterocyclic systems have successfully provided insights into their geometric and electronic structures. nih.govnih.gov These calculations often employ functionals like B3LYP in conjunction with appropriate basis sets to achieve a good balance between computational cost and accuracy. ijcce.ac.irresearchgate.net The analysis of the electronic structure through DFT can reveal important information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and the nature of chemical bonds within the pyridazinedione ring system. ijcce.ac.irmdpi.com
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. beilstein-journals.org Key parameters such as global hardness (η), global softness (S), electronic chemical potential (μ), and electrophilicity (ω) can be calculated to predict the reactivity of molecules. beilstein-journals.org These descriptors have been successfully used to rationalize the observed reactivity of various organic molecules. beilstein-journals.org
The electrophilicity index (ω) is a particularly useful descriptor for predicting the susceptibility of a molecule to nucleophilic attack. beilstein-journals.org In the context of pyridazinedione systems, DFT calculations can identify the most electrophilic sites within the molecule. This information is critical for predicting the outcomes of reactions involving nucleophiles. The analysis of Fukui functions, which describe the change in electron density at a particular point in the molecule upon the addition or removal of an electron, further aids in identifying reactive sites for both electrophilic and nucleophilic attacks. mdpi.combeilstein-journals.org
| Reactivity Descriptor | Description | Relevance to Pyridazinedione Systems |
| Global Hardness (η) | Measures resistance to change in electron distribution. | Predicts stability and reactivity. |
| Global Softness (S) | The reciprocal of global hardness, indicating polarizability. | Relates to the ease of electronic cloud distortion. |
| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons. | Determines the direction of electron flow in a reaction. |
| Electrophilicity (ω) | Measures the ability of a molecule to accept electrons. | Predicts susceptibility to nucleophilic attack. |
| Fukui Functions | Indicates the most reactive sites in a molecule. | Pinpoints specific atoms likely to undergo reaction. |
This table provides an overview of key DFT reactivity descriptors and their application to pyridazinedione systems.
DFT calculations are instrumental in understanding and predicting the regioselectivity of chemical reactions, such as Diels-Alder cycloadditions. researchgate.netyoutube.com The regiochemical outcome of a reaction is determined by electronic effects, where partial charges on the reacting species guide their alignment. youtube.comyoutube.com
For pyridazinedione derivatives acting as dienophiles, DFT can be used to calculate the partial charges on the atoms of the diene and the dienophile. By aligning the reactants to match opposite charges, the major regioisomeric product can be predicted. youtube.com The analysis of frontier molecular orbitals (HOMO and LUMO) also plays a crucial role. The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) governs the reaction, and the relative energies and orbital coefficients can explain the observed regioselectivity. researchgate.netbeilstein-journals.org Computational studies have shown that for many cycloaddition reactions, the kinetically controlled product, which forms the fastest, is the major product observed. youtube.com
Conformational Analysis and Stability Studies
The three-dimensional structure of a molecule is intimately linked to its physical, chemical, and biological properties. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. nih.govmdpi.com For a molecule like "3,6-Pyridazinedione, 1-acetyl-1,2-dihydro-", understanding its preferred conformation is crucial.
The planarity or non-planarity of cyclic molecules is a key structural feature. The Pseudo Jahn-Teller Effect (PJTE) is a fundamental concept that explains the instability of high-symmetry configurations in polyatomic systems, even in non-degenerate electronic states. wikipedia.org It is the sole source of such instabilities and distortions. wikipedia.org
In the case of pyridazinedione derivatives, the planarity of the ring system can be influenced by the PJTE. scirp.orgworldscientific.com This effect arises from the vibronic coupling between the ground electronic state and a low-lying excited state of appropriate symmetry. worldscientific.comaps.org This coupling can lead to out-of-plane distortions, resulting in a puckered or twisted equilibrium structure. scirp.orgworldscientific.com Theoretical studies on 3,6-pyridazinedione (B1590737) derivatives have shown that while some derivatives with sulfur or selenium substitutions remain planar, those with oxygen atoms can exhibit twisting instability due to the PJTE. worldscientific.com The instability is caused by the vibronic coupling between the ¹A₁ ground state and the first excited state ¹A₂. worldscientific.com
Molecular Dynamics Simulations of Pyridazinedione Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.comyoutube.com This technique is particularly valuable for understanding how pyridazinedione derivatives interact with biological macromolecules, such as proteins or nucleic acids, or with other molecules in solution. nih.govnih.gov
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each particle to be tracked over time. youtube.com This provides detailed information about conformational changes, binding events, and the stability of molecular complexes. nih.govdovepress.com For example, MD simulations have been used to investigate the stability of complexes between pyridazinedione derivatives and their biological targets, providing insights into their mechanism of action. nih.gov The analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can reveal the stability of the protein-ligand complex. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com QSAR models are invaluable tools in drug discovery and development for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov
The development of a QSAR model involves several steps:
Data Set Preparation : A series of pyridazinedione derivatives with known biological activities is compiled. nih.gov
Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters. nih.gov
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov
Applications of Pyridazinedione Scaffolds in Chemical Biology and Bioconjugation
Site-Selective Protein Modification using Pyridazinedione Linkers
The ability to selectively modify proteins at specific sites is crucial for understanding their function and for creating novel therapeutic and diagnostic agents. Pyridazinedione-based linkers have proven to be highly effective in this regard, particularly for targeting cysteine residues and re-bridging disulfide bonds.
Cysteine Residue Conjugation Methodologies
Cysteine, with its nucleophilic thiol side chain, is a prime target for site-specific protein modification due to its low natural abundance and distinct reactivity. nih.gov Pyridazinedione scaffolds have been successfully employed for the selective modification of cysteine residues. The reaction typically proceeds via a Michael addition mechanism, where the thiol group of the cysteine residue attacks the electron-deficient double bond of the pyridazinedione ring. rsc.orgrsc.org This approach has been demonstrated with various proteins, including a single cysteine mutant of the Grb2-SH2 domain. nih.gov
Researchers have developed a range of pyridazinedione derivatives to fine-tune the conjugation process. For instance, mono- and di-bromopyridazinediones have been shown to effectively and reversibly conjugate to cysteine residues in proteins. nih.govresearchgate.net The use of N-functionalized pyridazinediones allows for the introduction of various functionalities onto the protein of interest. rsc.orgucl.ac.uk The electrophilicity of the pyridazinedione, which can be modulated by the substituents on the nitrogen atoms, correlates with the rates of both the Michael addition and the retro-Michael deconjugation reactions, offering a platform for tunable and reversible thiol modification. rsc.orgrsc.orgucl.ac.ukresearchgate.net
A key advantage of pyridazinedione-based linkers is their stability. Unlike some commonly used maleimide-thiol conjugates, which can be unstable and prone to off-target reactions with abundant thiols in biological fluids like glutathione (B108866) and human serum albumin (HSA), pyridazinedione conjugates have demonstrated enhanced stability. rsc.orgrsc.org This stability is crucial for in vivo applications where maintaining the integrity of the bioconjugate is paramount.
Disulfide Bond Re-bridging Strategies in Protein Functionalization
Disulfide bonds are critical for maintaining the structural integrity and function of many proteins, particularly antibodies. ucl.ac.uk Re-bridging these bonds after reduction provides a robust strategy for site-selective protein functionalization. Dibromopyridazinediones have emerged as highly effective reagents for this purpose. nih.govnih.gov This technique involves the initial reduction of the disulfide bond to generate two free cysteine residues, which then react with the dibromopyridazinedione to form a stable bridge, effectively functionalizing the protein while preserving its native structure. ucl.ac.uk
This disulfide re-bridging strategy has been successfully applied to various proteins, including antibody fragments (Fabs) and the peptide hormone somatostatin. nih.govresearchgate.net The resulting bridged conjugates have shown excellent hydrolytic stability. nih.gov Furthermore, the pyridazinedione scaffold can be pre-functionalized with other molecules, such as trans-cyclooctene (B1233481) (TCO) for bioorthogonal ligations, expanding the utility of this methodology for creating complex bioconjugates. nih.gov
The efficiency of disulfide re-bridging can be influenced by the nature of the pyridazinedione reagent. For example, dibromo N-alkyl, N'-aryl pyridazinediones have demonstrated faster re-bridging kinetics compared to their di-N-alkyl counterparts. nih.gov This tunability allows for the optimization of the re-bridging process for different antibody species and isotypes. nih.govacs.org Researchers have also developed "all-in-one" disulfide bridging linkers that can react with all four interchain disulfides in an IgG1 antibody simultaneously, enabling modular cargo loading. rsc.org
Engineering of Advanced Bioconjugation Platforms
The versatility of the pyridazinedione scaffold extends beyond simple conjugation, enabling the development of advanced bioconjugation platforms with multi-functionalization capabilities and tunable properties.
Multi-functionalization Capacity of Pyridazinedione Scaffolds
A significant advantage of pyridazinedione-based linkers is their potential for multi-functionalization. By incorporating additional reactive handles onto the pyridazinedione core, it is possible to create bioconjugates with multiple functionalities. For example, a single pyridazinedione molecule can be designed to have four cysteine-reactive centers and a single bioorthogonal reactive handle, allowing for the generation of antibody conjugates with a controlled loading of two modules. ucl.ac.uk
Furthermore, researchers have demonstrated the creation of trifunctional bioconjugates by exploiting an additional reactive center on the pyridazinedione scaffold. nih.govacs.org This allows for post-conjugation modification with other molecules, such as thiols or aniline (B41778) derivatives, providing a "plug-and-play" platform for attaching multiple, clinically relevant motifs like biotin, fluorescein, and polyethylene (B3416737) glycol (PEG) chains. nih.gov This capacity for dual and triple functionalization opens up possibilities for creating theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, and for extending the in vivo half-life of therapeutic proteins. nih.gov
Tunable Linker Stability and Thiol Cleavability Control
The stability of the linker connecting a payload to a biomolecule is a critical factor in the design of bioconjugates. Pyridazinedione-based linkers offer a unique level of control over both stability and cleavability. The linkage formed between a cysteine residue and a pyridazinedione scaffold can be designed to be stable under certain physiological conditions and cleavable under others. nih.govacs.org
The cleavability of the bioconjugate is often triggered by the high concentration of glutathione (GSH) found inside cells (1-10 mM), which is significantly higher than in the bloodstream (around 5 µM). nih.govacs.org This difference in GSH concentration can be exploited to design linkers that are stable in circulation but release their cargo upon entering the intracellular environment. nih.gov
The chemical nature of the functional groups attached to the pyridazinedione scaffold can be used to tune the cleavability. For instance, C–S functionalized linkers have been shown to be susceptible to cleavage in the presence of high concentrations of glutathione, while C–N functionalized linkers remain stable. nih.govacs.org This provides a powerful tool for controlling the release of a payload based on the physiological environment. Furthermore, the electrophilicity of the pyridazinedione itself can be modulated to control the rates of both the conjugation (Michael addition) and deconjugation (retro-Michael) reactions, offering a readily tunable platform for reversible thiol addition and release. rsc.orgrsc.orgucl.ac.ukresearchgate.net
Mechanistic Insights into Enzyme Inhibition via Pyridazinedione Derivatives
Beyond their role in bioconjugation, pyridazinedione derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents.
Pyridazine (B1198779) and pyridazinone derivatives have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govsarpublication.com Specifically, certain 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. nih.gov For example, a derivative bearing two morpholine (B109124) moieties exhibited significant CDK2 inhibitory activity with an IC50 value in the nanomolar range. nih.gov
Furthermore, derivatives of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole, a related heterocyclic scaffold, have been synthesized and evaluated as inhibitors of amine oxidases, including monoamine oxidases (MAOs). nih.gov These compounds were found to be reversible and non-competitive inhibitors of these enzymes. nih.gov In particular, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole demonstrated potent MAO inhibition with a Ki value in the nanomolar range. nih.gov Similarly, pyridazinobenzylpiperidine derivatives have been identified as selective and reversible inhibitors of MAO-B, a key target in the treatment of Parkinson's disease. mdpi.com
The mechanism of inhibition often involves the interaction of the pyridazinedione or related scaffold with key residues in the active site of the enzyme. Computational modeling has been used to gain insights into the binding interactions between these inhibitors and their target enzymes, such as the pi-pi stacking interactions observed between a pyridazinobenzylpiperidine derivative and tyrosine residues in the active site of MAO-B. mdpi.com This understanding of the structure-activity relationship is crucial for the rational design of more potent and selective enzyme inhibitors based on the pyridazinedione scaffold.
Ligand-Enzyme Binding Interactions
The interaction between a ligand and an enzyme is a fundamental process in biology, and the pyridazinedione scaffold has emerged as a valuable tool for studying and manipulating these interactions. One notable application is in the reversible covalent modification of cysteine residues in proteins.
Pyridazinediones have been demonstrated to be effective reagents for the tunable and reversible covalent modification of thiols, such as those found in cysteine residues. rsc.org This reactivity is based on a Michael addition mechanism, where the thiol group of the cysteine attacks the electron-deficient double bond of the pyridazinedione ring. The electrophilicity of the pyridazinedione can be modulated by the substituents on the ring, which in turn allows for the fine-tuning of the rates of both the forward (Michael addition) and reverse (retro-Michael) reactions. rsc.org This tunable reactivity provides a platform for the controlled release of a ligand or cargo from a protein. rsc.org
Research in this area has explored the regioselectivity of this reaction and has utilized Density Functional Theory (DFT) calculations to understand the increased reactivity of pyridazinediones bearing aryl substituents. rsc.org The ability to form a reversible covalent bond with a specific amino acid residue is of significant interest for applications such as selective enzyme inhibition and activity-based protein profiling. rsc.org
The inhibitory potential of various heterocyclic compounds, which can be conceptually related to the pyridazinedione scaffold, against different enzymes is often quantified by the half-maximal inhibitory concentration (IC₅₀). The data below, while not specific to 1-acetyl-1,2-dihydro-3,6-pyridazinedione, illustrates the type of data generated in studies of enzyme inhibition by related heterocyclic structures.
| Compound | Substituent | IC₅₀ (µM) |
|---|
This table presents IC₅₀ values for a series of azinane triazole derivatives against various enzymes to exemplify the data obtained in enzyme inhibition studies. The data is derived from a study on compounds structurally distinct from 3,6-Pyridazinedione (B1590737), 1-acetyl-1,2-dihydro-. nih.gov
Computational Modeling of Enzyme Active Site Interactions
Computational modeling, particularly molecular docking, is a powerful tool for understanding the interactions between a ligand and the active site of an enzyme at the molecular level. These in silico methods can predict the binding conformation and affinity of a ligand, providing insights that can guide the design of more potent and selective inhibitors.
For pyridazinedione derivatives, molecular docking studies can be employed to elucidate the key interactions that govern their binding to a target enzyme. For instance, a typical molecular docking workflow involves preparing the three-dimensional structures of both the ligand (e.g., a pyridazinedione derivative) and the target protein. Software such as AutoDock is then used to predict the most favorable binding poses of the ligand within the enzyme's active site. nih.gov
The analysis of the docked conformations reveals the specific interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that contribute to the stability of the ligand-enzyme complex. nih.gov For example, a molecular docking study of a potential inhibitor with its target protein might reveal hydrogen bonding between the carbonyl groups of the pyridazinedione ring and amino acid residues in the active site, as well as hydrophobic interactions between the aromatic portions of the ligand and nonpolar residues of the enzyme. nih.gov
The following table illustrates the type of data that can be generated from a molecular docking study, showing the binding energies and interacting residues for a set of natural compounds docked into the active site of a target protein.
| Ligand | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| Compound A | -8.5 | Thr40, Pro245, Leu28, Pro41 |
| Compound B | -8.2 | Gln60, Arg81, Asn241, Tyr244 |
| Compound C | -7.9 | Pro58, Pro71, Val250 |
This table provides an example of the output from a molecular docking study, showing the binding energies and key interacting residues for several natural compounds with the Crz1 protein. This data is illustrative of the computational analysis that can be applied to pyridazinedione derivatives. nih.gov The specific compound 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- was not the subject of this particular study.
Supramolecular Chemistry: Anion Binding and Transport by Pyridazinedione Derivatives
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Pyridazinedione derivatives have shown potential in this area, particularly as receptors for anions. The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms in the pyridazinedione ring can create an electron-deficient cavity that is suitable for binding anions.
Research on related pyridine (B92270) and pyridazine structures has demonstrated their ability to act as anion receptors. For example, cyclic 2,6-bis-(1,2,3-triazolyl)-pyridine derivatives functionalized with thiourea (B124793) groups have been synthesized and their anion-binding properties investigated. nih.govrsc.org These molecules were found to effectively bind chloride ions. nih.govrsc.org
Furthermore, these synthetic receptors can function as anion transporters across lipid bilayers, mediating processes such as Cl⁻/NO₃⁻ antiport and H⁺/Cl⁻ symport. nih.govrsc.org The efficiency of this transport is often influenced by the lipophilicity of the receptor molecule. nih.govrsc.org While this research was not conducted on 1-acetyl-1,2-dihydro-3,6-pyridazinedione specifically, the principles of anion binding and transport demonstrated by these related structures suggest that the pyridazinedione scaffold could be a valuable component in the design of new anion receptors and transporters.
The following table provides an example of the types of data that are collected in studies of anion binding, showing the association constants (Kₐ) for a receptor with different anions.
| Anion | Association Constant (Kₐ, M⁻¹) |
|---|---|
| Cl⁻ | 1500 |
| Br⁻ | 800 |
| I⁻ | 400 |
| NO₃⁻ | 1200 |
This table illustrates the kind of data obtained from anion binding studies, showing hypothetical association constants for a synthetic receptor with various anions, based on the principles described in the cited literature. nih.govrsc.org
Future Directions and Emerging Research Avenues for 3,6 Pyridazinedione, 1 Acetyl 1,2 Dihydro
Development of Novel Synthetic Routes for Complex Derivations
The synthesis of the parent 1,2-dihydropyridazine-3,6-dione is well-documented, involving the reaction of maleic anhydride (B1165640) or maleic acid with hydrazine (B178648) salts of strong inorganic acids in an aqueous medium. A historical method involves reacting maleic anhydride with hydrazine hydrate (B1144303) in alcohol, though this can lead to multiple products requiring extensive separation. google.com An improved method utilizes acetic acid as a solvent with hydrazine or hydrazine hydrate and maleic anhydride, achieving yields of 70-75%. google.com A more practical and safer approach involves the use of hydrazine salts of strong inorganic acids, such as sulfuric or hydrochloric acid, with maleic acid or anhydride in water, which produces a high-grade product with excellent yields. google.com
Future research will likely focus on developing more sophisticated and efficient synthetic pathways to introduce a variety of functional groups onto the 1-acetyl-1,2-dihydro-3,6-pyridazinedione scaffold. These complex derivations are key to tuning the molecule's properties for specific applications. Methodologies such as one-pot multicomponent reactions, which are known for their efficiency and sustainability in creating valuable molecules, could be adapted for this purpose. nih.gov For instance, strategies analogous to the synthesis of substituted pyridazines, which involve the reaction of key amide intermediates with various amines, could be explored to introduce diversity at different positions of the pyridazinedione ring. nih.gov The development of modular synthetic strategies will be crucial for creating a library of N-functionalized pyridazinediones with a range of electronic properties. rsc.org
| Synthetic Route | Reagents | Key Features |
| Classical Synthesis | Maleic anhydride, Hydrazine hydrate, Alcohol | Prone to side products, requires purification. google.com |
| Acetic Acid Method | Maleic anhydride, Hydrazine/Hydrazine hydrate, Acetic acid | Improved yields (70-75%). google.com |
| Inorganic Acid Salt Method | Maleic acid/anhydride, Hydrazine salt (e.g., sulfate, hydrochloride), Water | High yield, high purity, safer, and more convenient. google.com |
| Future Multi-component Reactions | Arylglyoxal, N-aminoethylpyrrole, Acetic acid, Triphenylphosphine, Dimethylacetylenedicarboxylate | Efficient for creating complex heterocyclic systems. nih.gov |
Integration into Advanced Materials Science
A significant emerging area of research for pyridazinedione derivatives is their incorporation into advanced materials, particularly in the field of biomedical hydrogels. Pyridazinediones, as thiol-reactive Michael acceptors, are being investigated as novel cross-linking agents for hydrogel formation. acs.org This approach offers advantages over traditional reagents like maleimides, which can have stability issues. acs.org
The mechanical strength, swelling ratio, and rate of gelation of these hydrogels can be controlled in a pH-sensitive manner by using pyridazinediones and their mono- or dibrominated analogues. acs.org Furthermore, the degradation of these pyridazinedione-based gels can be triggered by the addition of thiols, opening up possibilities for creating responsive or dynamic materials. acs.org Research has shown that monobromo-pyridazinedione gels can support the proliferation of human cells, highlighting their potential for biomedical applications. acs.org The ability to create "clickable" pyridazinediones that can be readily functionalized further expands their utility in creating smart materials for controlled release systems, such as for the temporal display of integrin binding peptides or as refillable drug depots. nih.gov
| Material Application | Pyridazinedione Role | Key Properties and Potential Uses |
| Biomedical Hydrogels | Thiol-reactive cross-linker | pH-sensitive gelation, tunable mechanical properties, potential for responsive/dynamic materials, supports cell proliferation. acs.org |
| Controlled Release Systems | Functionalizable scaffold | Temporal display of biomolecules, refillable drug depots. nih.gov |
Exploration of New Chemical Biology Applications and Tools
Pyridazinedione derivatives have become increasingly important tools in chemical biology, primarily for the site-selective modification of peptides and proteins. nih.gov Bromopyridazinediones (BrPDs) and dibromopyridazinediones (DiBrPDs) are particularly effective for reacting with cysteine residues and disulfide bonds, respectively. nih.gov This modification is highly specific and results in stable bioconjugates. nih.gov
One of the key applications is in the development of antibody-drug conjugates (ADCs). Pyridazinediones can be used to link cytotoxic drugs to antibodies that target cancer cells, creating a targeted therapeutic with a controlled drug loading. rsc.org This method has been shown to produce serum-stable ADCs that are potent and efficacious in both in vitro and in vivo models. rsc.org
Another innovative application is the use of the pyridazinedione scaffold as a reversible covalent cysteine modifier. rsc.orgnih.gov The reversible nature of the thiol-pyridazinedione linkage allows for the development of cleavable linkers that can release a cargo under specific conditions, such as in the extracellular environment. researchgate.netrsc.org This dynamic property is being explored for applications in selective enzymatic inhibition and activity-based protein profiling. rsc.org
| Chemical Biology Application | Specific Pyridazinedione Derivative | Mechanism and Significance |
| Peptide and Protein Modification | Bromopyridazinediones (BrPDs), Dibromopyridazinediones (DiBrPDs) | Site-selective modification of cysteine residues and disulfide bonds for stable bioconjugates. nih.gov |
| Antibody-Drug Conjugates (ADCs) | Pyridazinediones | Stable linkage of drugs to antibodies for targeted cancer therapy with controlled drug loading. rsc.org |
| Reversible Covalent Modification | N-functionalized Pyridazinediones | Tunable and reversible thiol addition/release for applications like cleavable linkers and activity-based probes. rsc.org |
Interdisciplinary Research with Computational Chemistry and Artificial Intelligence
Computational methods, such as Density Functional Theory (DFT), are already being used to understand the reactivity of pyridazinediones. For example, DFT calculations have been employed to explore the regioselectivity of reactions and to explain the increased reactivity of certain aryl-bearing pyridazinediones. nih.gov Molecular docking simulations can predict the binding interactions of pyridazinedione derivatives with biological targets, such as enzymes, which is crucial for designing new therapeutic agents.
The integration of AI and machine learning can further enhance these efforts. For instance, AI can be used to develop predictive models for the biological activity of novel pyridazinedione derivatives based on their structural features. This can help to prioritize which compounds to synthesize and test, saving time and resources. As the complexity of the synthesized derivatives grows, AI will become an indispensable tool for navigating the vast chemical space and identifying molecules with the desired properties for materials science and chemical biology applications.
| Computational/AI Approach | Application to Pyridazinedione Research | Potential Impact |
| Density Functional Theory (DFT) | Understanding reaction mechanisms and reactivity. nih.gov | Rational design of more efficient synthetic routes and functional derivatives. |
| Molecular Docking | Predicting binding modes and affinities with biological targets. | Guiding the design of new drugs and chemical probes. |
| Artificial Intelligence (AI) and Machine Learning | Predictive modeling of biological activity and material properties. | Accelerating the discovery of new functional molecules and materials. |
Q & A
Q. What are the established synthetic routes for 3,6-Pyridazinedione, 1-acetyl-1,2-dihydro- and its parent compound, and how can reaction conditions be optimized?
- Methodology : The parent compound, 1,2-dihydro-3,6-pyridazinedione (Maleic Hydrazide), is synthesized via cyclocondensation of maleic anhydride with hydrazine hydrate in aqueous or ethanol solvents. For the acetylated derivative, acetylation is achieved using acetic anhydride under controlled pH (4–6) and reflux (80–100°C). Optimization involves varying stoichiometry (1:1 to 1:2 molar ratios), solvent polarity, and reaction duration. Post-synthesis, purity is validated via HPLC with ammonium acetate buffer (pH 6.5) to detect residual hydrazine impurities, which are restricted to ≤15 ppm in technical-grade products .
Q. How should researchers characterize the structural and purity profile of 3,6-Pyridazinedione derivatives?
- Methodology :
- Structural Confirmation : Use H/C NMR to identify the dihydro-pyridazinedione core (e.g., δ 6.5–7.0 ppm for aromatic protons) and acetylation sites. IR spectroscopy confirms carbonyl stretches (1650–1750 cm).
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and ammonium acetate buffer (pH 6.5) . Hydrazine contamination is quantified via derivatization with 4-nitrobenzaldehyde followed by GC/MS analysis .
Q. What methodologies are recommended to study the phytotoxic mechanisms of 3,6-Pyridazinedione compounds in plant models?
- Methodology : Conduct dose-response assays on model plants (e.g., Arabidopsis thaliana or tobacco) using foliar application. Measure chlorophyll degradation (SPAD meter), root elongation inhibition, and mitotic index in root tips. Cytological aberrations (e.g., chromosomal breaks) are assessed via microscopy (acetocarmine staining). Compare results with untreated controls to link phytotoxicity to growth suppression .
Advanced Research Questions
Q. What experimental strategies assess the environmental persistence and groundwater leaching potential of 3,6-Pyridazinedione derivatives?
- Methodology :
- Soil Mobility : Perform soil thin-layer chromatography (TLC) using silica plates and water:acetonitrile (70:30) mobile phase.
- Leaching Studies : Use lysimeter columns under simulated rainfall (50 mm/hr) to monitor compound migration. Analyze leachates via LC-MS/MS (LOQ = 0.1 ppb).
- Biodegradation Modeling : Apply EPISuite software to predict half-lives (e.g., BIOWIN model) and groundwater ubiquity scores (GUS). Field studies in tobacco-growing regions are critical due to historical groundwater contamination risks .
Q. How can researchers resolve contradictions between herbicidal efficacy and genotoxic risks of 3,6-Pyridazinedione-based agents?
- Methodology :
- Genotoxicity Screening : Conduct Ames test (Salmonella TA98/TA100 strains) with metabolic activation (S9 fraction). Perform comet assays on human hepatoma (HepG2) cells to detect DNA strand breaks.
- Threshold Analysis : Compare effective herbicidal concentrations (EC) with no-observed-adverse-effect levels (NOAEL) from rodent toxicokinetic studies. Use ANOVA to identify safe application thresholds (e.g., EC/NOAEL >10) .
Q. What considerations are critical in designing acetylated derivatives of 3,6-Pyridazinedione to enhance bioactivity while minimizing toxicity?
- Methodology :
- Computational Design : Perform molecular docking (AutoDock Vina) to predict acetyl group interactions with target enzymes (e.g., acetolactate synthase).
- Synthetic Optimization : Use regioselective acetylation (e.g., DMAP catalyst in dry THF) monitored by TLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Bioactivity Testing : Evaluate phytotoxicity in Lemna minor (duckweed) assays and cytotoxicity in mammalian cell lines (MTT assay). Iterate using structure-activity relationship (SAR) models .
Q. What safety protocols are recommended for handling 3,6-Pyridazinedione derivatives in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
